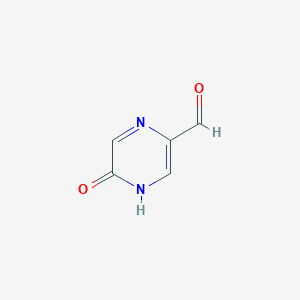
3-(Propan-2-ylidene)indolin-2-one
説明
3-(Propan-2-ylidene)indolin-2-one is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is also known by other synonyms such as 3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one .
Synthesis Analysis
The synthesis of 3-(Propan-2-ylidene)indolin-2-one and its derivatives has been a subject of research. For instance, a study reported the synthesis of 3-substituted-indolin-2-one derivatives as part of a search for novel bioactive molecules . Another research synthesized 1-[(3-dimethylamino)propyl]indolin-2-ones and evaluated their in vitro antitumor activity .Molecular Structure Analysis
The molecular structure of 3-(Propan-2-ylidene)indolin-2-one consists of a 3-(propan-2-ylidene)indolin-2-one core . The structure of this compound and its derivatives has been analyzed in several studies .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Propan-2-ylidene)indolin-2-one include a melting point of 186 °C and a predicted boiling point of 361.9±35.0 °C. The compound has a predicted density of 1.132±0.06 g/cm3 and a predicted acidity coefficient (pKa) of 13.39±0.20 .科学的研究の応用
Crystal Structure and Molecular Properties
- Crystal Structure Analysis : The compound 3-(propan-2-ylidene)indolin-2-one has been studied for its crystal structure, revealing a core with a Cl atom and a chloroethyl substituent attached to the aromatic ring. This structure forms inversion dimers in the crystal, linked by N—H⋯O hydrogen bonds, indicating its potential for further chemical and physical analyses (Roopashree et al., 2015).
Synthesis and Chemical Reactions
- Synthesis via Palladium-Catalyzed Intramolecular C-H Functionalization : A novel protocol for synthesizing derivatives of 3-(propan-2-ylidene)indolin-2-one, involving palladium-catalyzed oxidative intramolecular C-H functionalization, has been developed. This method indicates the compound's utility in creating various chemically significant derivatives (Peng et al., 2009).
Biological Applications and Evaluation
- Anticancer and Antimicrobial Activities : Various derivatives of 3-(propan-2-ylidene)indolin-2-one have shown significant potential in anticancer and antimicrobial activities. These compounds have been evaluated for their in vitro cytotoxic activity and screened against specific biological targets, demonstrating their relevance in pharmaceutical research (Bikshapathi et al., 2017).
- Aryl Hydrocarbon Receptor Agonists : Certain degradation products of indole-3-pyruvic acid, related to 3-(propan-2-ylidene)indolin-2-one, have been identified as agonists for the aryl hydrocarbon receptor (AHR), highlighting the compound's relevance in biochemical pathways and potential therapeutic applications (Chowdhury et al., 2009).
Novel Synthesis Methods
- Eco-Friendly Synthesis Techniques : Innovative and eco-friendly synthesis methods for producing derivatives of 3-(propan-2-ylidene)indolin-2-one have been explored. These methods emphasize high atom-economy, mild reaction conditions, and environmental friendliness, which are crucial in modern chemical synthesis (Brahmachari & Banerjee, 2014).
Potential in Drug Development
- Tyrosine Kinase Inhibitors : 3-(Propan-2-ylidene)indolin-2-one derivatives have been studied as tyrosine kinase inhibitors, showing selectivity toward different receptor tyrosine kinases. This indicates the compound's potential in developing targeted therapies for diseases such as cancer (Sun et al., 1998).
Molecular Logic Systems
- Fluorescence-Based Logic Systems : Derivatives of 3-(propan-2-ylidene)indolin-2-one have been utilized in creating molecular logic systems based on their fluorescence properties, responding to factors like pH, solvent polarity, and metal ions. Such applications are significant in the field of molecular electronics and sensing technologies (Zhang et al., 2008).
将来の方向性
The future research directions for 3-(Propan-2-ylidene)indolin-2-one could involve further exploration of its anti-inflammatory activity and other potential biological activities. One of the 3-substituted-indolin-2-one derivatives was found to possess excellent anti-inflammatory activity and was suggested for future research .
特性
IUPAC Name |
3-propan-2-ylidene-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7(2)10-8-5-3-4-6-9(8)12-11(10)13/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZRTALPTXVUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2=CC=CC=C2NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540765 | |
| Record name | 3-(Propan-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-ylidene)indolin-2-one | |
CAS RN |
5085-04-1 | |
| Record name | 3-(Propan-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




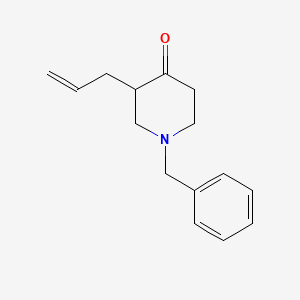
![N-methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B3269295.png)

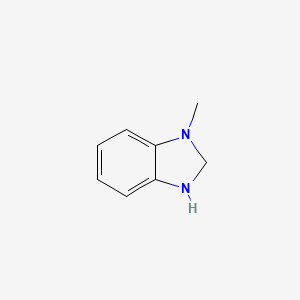
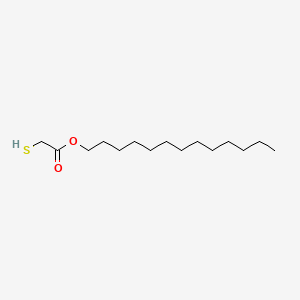
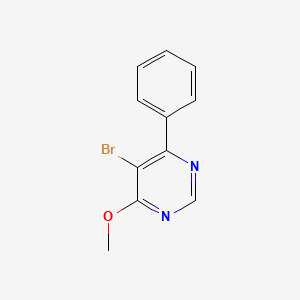
![2-Methylbenzo[d]oxazol-6-yl acetate](/img/structure/B3269314.png)
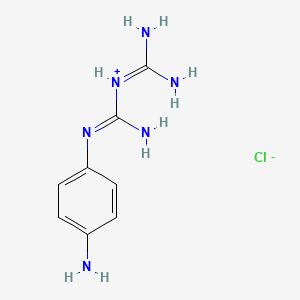
![[(2-Methoxyethyl)(methyl)sulfamoyl]amine](/img/structure/B3269326.png)
![1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione](/img/structure/B3269327.png)
![2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride](/img/structure/B3269335.png)

